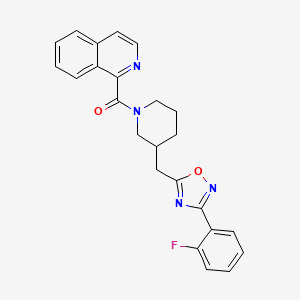
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound has been synthesized through a straightforward route, involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. It yields N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives with good yields . Although most of these derivatives did not exhibit significant antibacterial effects, one compound demonstrated activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. Further exploration of its antibacterial potential is warranted.
Antitubercular Activity
Consider exploring the compound’s potential as an antitubercular agent. Derivatives containing similar structural motifs have been investigated for their in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . The presence of both piperidine and isoquinoline moieties may contribute to its efficacy against mycobacterial infections.
Anticancer Properties
Isoxazole derivatives, including those with benzoxazole scaffolds, have demonstrated anticancer activity . Investigate whether this compound exhibits cytotoxic effects against cancer cell lines. Its unique structure may interact with cellular targets involved in cancer progression.
Analgesic Potential
Given the importance of isoxazole rings in analgesic compounds , explore whether this compound possesses analgesic properties. Evaluate its effects on pain pathways and nociceptive responses.
Dopaminergic and Serotonergic Receptors
Isoxazole derivatives have affinity for dopaminergic and serotonergic receptors . Investigate whether this compound modulates these neurotransmitter systems. Such interactions could have implications for neuropsychiatric disorders.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of acetylcholinesterase (AChE), used in Alzheimer’s disease treatment . Consider assessing whether this compound shows similar AChE inhibition. If so, it could be a valuable lead for developing novel Alzheimer’s therapeutics.
properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c25-20-10-4-3-9-19(20)23-27-21(31-28-23)14-16-6-5-13-29(15-16)24(30)22-18-8-2-1-7-17(18)11-12-26-22/h1-4,7-12,16H,5-6,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPPACWJVEJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
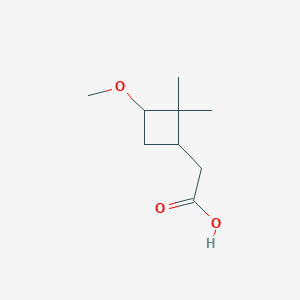
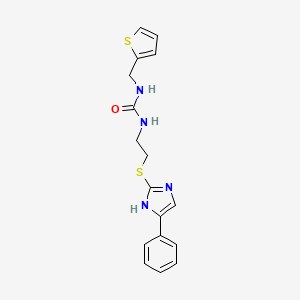
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)
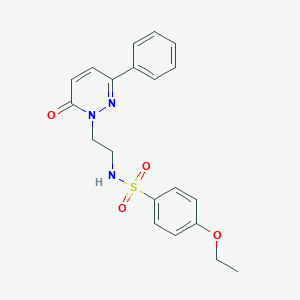
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
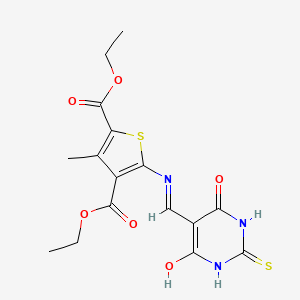
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)
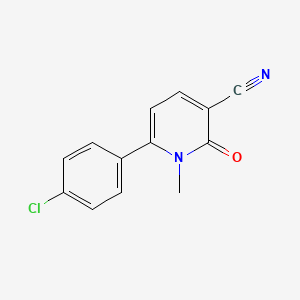
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
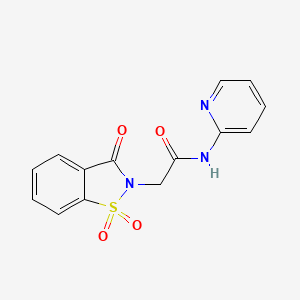
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)
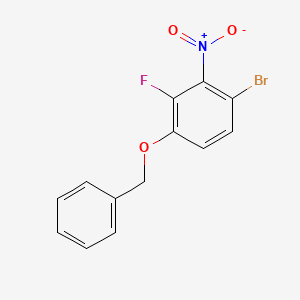
![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)